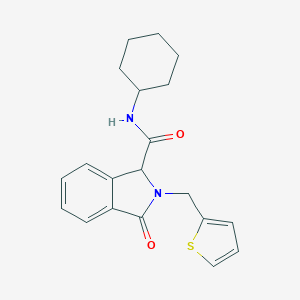![molecular formula C18H16N6S2 B293185 5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293185.png)
5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of triazole derivatives and possesses unique properties that make it an attractive candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or by interfering with cellular signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain fungi and bacteria, and reduce inflammation. However, further research is needed to fully understand its effects on the human body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its unique properties, potential applications in drug development, and its ability to inhibit certain enzymes. However, limitations include the complex synthesis method, the need for specialized equipment and techniques, and the lack of understanding of its mechanism of action.
Future Directions
Future research directions for 5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione include further studies on its mechanism of action, its potential applications in drug development, and its effects on the human body. Researchers may also investigate its potential use in combination with other drugs or therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is achieved through a multi-step process involving the reaction of various starting materials. The synthesis method is complex and involves the use of specialized equipment and techniques. Researchers have reported several methods for synthesizing this compound, including the use of microwave irradiation, solvent-free synthesis, and ultrasound-assisted synthesis.
Scientific Research Applications
The potential applications of 5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research are vast. This compound has been studied for its potential anticancer, antifungal, and antimicrobial activities. Researchers have also investigated its potential use as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes.
properties
Molecular Formula |
C18H16N6S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N6S2/c1-23-16(13-8-4-2-5-9-13)20-22-18(23)26-12-15-19-21-17(25)24(15)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,21,25) |
InChI Key |
DUAUEUKKFYFOIT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC2=NNC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(=NN=C1SCC2=NNC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293105.png)
![1-({4-allyl-5-[3-amino-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B293106.png)
![(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B293108.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B293109.png)
![5-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293111.png)
![N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B293112.png)
![N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B293115.png)
![ethyl (8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate](/img/structure/B293116.png)
![2-{[5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B293117.png)
![5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293118.png)
![2-benzyl-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293119.png)


![1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B293125.png)